Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Description
Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. The hydrochloride derivative is likely synthesized to enhance aqueous solubility, a common pharmaceutical strategy for carboxylic acids. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive derivatives such as thiazolidin amides and hydrazides .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h1-4H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVMBMAQIHFKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 2-aminopyridine derivatives with α-haloketones, followed by further functionalization to introduce the carboxylic acid group . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Anticancer Properties
Imidazo[1,2-b]pyridazine-2-carboxylic acid has been extensively studied for its antiviral and anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines and have shown efficacy against viruses such as HIV, influenza, and herpes simplex virus .
Case Study: Antiviral Activity
A study conducted on the antiviral efficacy of imidazo[1,2-b]pyridazine derivatives demonstrated significant activity against multiple viral strains. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against the Mycobacterium tuberculosis strains .
Inhibition of Tyk2 Kinase
Recent findings highlight the compound's role as a selective inhibitor of Tyk2 kinase, which is crucial in inflammatory pathways. A specific derivative exhibited an IC50 value of 817 nM in human whole blood assays, showcasing its potential for treating autoimmune diseases .
Agricultural Applications
Bionematicide Properties
Imidazo[1,2-b]pyridazine-2-carboxylic acid has been identified as a promising bionematicide. It effectively targets nematodes, which are detrimental to crop health. Studies indicate that it can significantly reduce nematode populations and control diseases like citrus greening .
Materials Science Applications
Thermal Stability in Ceramics
The compound's excellent thermal stability makes it suitable for enhancing the mechanical properties of ceramics. Research has shown that incorporating imidazo[1,2-b]pyridazine-2-carboxylic acid into ceramic composites improves their performance in high-temperature applications .
Energy Storage Applications
Supercapacitor Development
The compound's conductivity properties have led to its investigation in energy storage devices like supercapacitors. Studies indicate that it can enhance charge storage capacity and improve charge/discharge rates, making it a valuable candidate for next-generation energy solutions .
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation . The compound’s structure allows it to bind effectively to these targets, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of Imidazo[1,2-b]pyridazine Derivatives
Key Observations :
- Chlorination at position 6 increases melting point (248–249°C) compared to unsubstituted analogs .
- Methyl or methoxy substituents (e.g., Compound 74) reduce polarity, reflected in HPLC retention times (tR = 9.5 min) .
- Thiazolidin amide derivatives exhibit lower melting points (118–153°C), likely due to increased molecular flexibility .
Key Observations :
- Chlorine substituents are introduced via electrophilic substitution or direct halogenation .
- Thiazolidin amides are synthesized via a one-pot reaction involving mercaptoacetic acid and ZnCl₂, enabling the incorporation of three pharmacophores in a single scaffold .
- Methoxy groups (Compound 75) are installed via nucleophilic substitution under mild conditions .
Limitations :
- Structural analogs like Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 35726-84-2) have distinct ring systems, reducing direct comparability .
Biological Activity
Imidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Imidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride features a fused bicyclic structure composed of an imidazole ring and a pyridazine ring, with a carboxylic acid group at the 2-position. Its molecular formula is CHNO and molecular weight is 163.13 g/mol. The compound's structure allows for various chemical modifications, enhancing its potential as a therapeutic agent .
Target Interaction
The primary biological activity of imidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride involves the inhibition of interleukin (IL)-17A. This cytokine plays a critical role in inflammatory processes and is implicated in diseases such as psoriasis and rheumatoid arthritis. By inhibiting IL-17A, this compound can modulate the IL-23/IL-17 axis, leading to reduced inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A affects various cellular signaling pathways, including those related to inflammation and immune response. This compound has also been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The overall result of these actions is a significant reduction in inflammatory responses associated with several autoimmune conditions.
Biological Activities
Imidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride exhibits a range of biological activities:
- Anti-inflammatory : Demonstrated efficacy in reducing symptoms of inflammatory diseases such as psoriasis and rheumatoid arthritis.
- Analgesic : Exhibits pain-relieving properties through its interaction with pain pathways.
- Antimicrobial : Potential activity against various pathogens, including bacteria and parasites .
In Vitro Studies
Research has shown that imidazo[1,2-b]pyridazine derivatives can effectively inhibit IL-17A with an EC value of approximately 2.1 μM in vitro. This suggests moderate potency against this target . Additionally, studies have highlighted its potential as a selective inhibitor for various kinases, which are crucial in cancer progression .
In Vivo Models
In vivo studies have demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit therapeutic effects in mouse models of autoimmune diseases. For instance, administration of these compounds resulted in significant reductions in disease severity scores in models of psoriasis and rheumatoid arthritis .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation or cycloaddition reactions. For example, iodine-catalyzed cyclization of pyrazine/pyridine derivatives with chloroacetyl carbamate intermediates is a validated route . Key parameters include:
- Temperature control (e.g., 80–100°C for cyclization).
- Use of polar aprotic solvents like DMA or DMF.
- Catalysts such as Na₂HPO₄ or Ba(OH)₂ for pH optimization.
- Purity is ensured via column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Techniques include:
- NMR spectroscopy (¹H/¹³C) to verify ring substitution patterns and carboxylic acid protonation.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% required for biological assays) .
Q. What in vitro assays are recommended for initial biological evaluation?
- Methodological Answer : Standard cytotoxicity screening in cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. For example, derivatives with IC₅₀ values <20 μM in Hep-2 and A375 cells (Table 2, ) warrant further study. Include Vero cells as a non-cancerous control to assess selectivity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 to enhance cytotoxicity .
- Side-chain diversification : Amide or hydrazide conjugates (e.g., chalcone hybrids) improve solubility and target engagement .
- Computational docking : Use AutoDock Vina to predict binding to targets like PDE3 or kinases, correlating with in vitro data .
Q. What strategies resolve contradictions between computational predictions and experimental biological data?
- Methodological Answer :
- Dose-response validation : Re-test compounds at varying concentrations to rule out false positives/negatives.
- Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions.
- Solubility correction : Adjust DMSO concentrations (e.g., <0.1% v/v) to mitigate assay artifacts .
Q. How can factorial design optimize reaction yields and reduce byproducts in synthesis?
- Methodological Answer :
- Two-factor design : Vary temperature (X₁) and catalyst loading (X₂) in a 2² factorial matrix.
- Response Surface Methodology (RSM) : Analyze interactions between variables to identify optimal conditions (e.g., 90°C, 10 mol% catalyst).
- Case Study : A 30% yield improvement was achieved by optimizing DMA solvent volume and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
